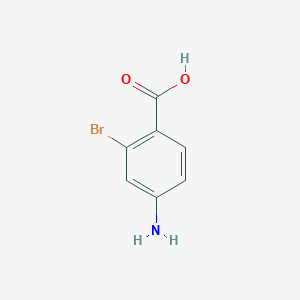

Acide 4-amino-2-bromobenzoïque

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 4-Amino-2-bromobenzoic acid involves multi-step chemical processes. For example, a study by Wang Yu (2008) describes the synthesis of a related compound, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, from 4-amino-2-hydroxybenzoic acid. This process includes methylation, reaction with potassium thiocyanate and bromine, ethylation, and oxidation, achieving a total yield of 24.5% and confirmed by IR, 1H NMR, and MS analyses (Wang Yu, 2008).

Molecular Structure Analysis

Studies on molecular structure often involve X-ray analysis, FTIR, and NMR spectroscopy. For example, Thanigaimani et al. (2016) investigated a cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid using single-crystal X-ray analysis, FTIR, 1H NMR, 13C NMR, and Powder XRD. Their findings showed that the crystal structure was stabilized by hydrogen bonding interactions (Thanigaimani et al., 2016).

Chemical Reactions and Properties

Chemical reactions of compounds like 4-Amino-2-bromobenzoic acid often involve the formation of cocrystals and adducts through hydrogen bonding. Smith et al. (1997) explored the use of 4-aminobenzoic acid in promoting hydrogen bonding in crystallization, showing various molecular adducts characterized by infrared spectroscopy and X-ray diffraction (Smith et al., 1997).

Physical Properties Analysis

Physical properties such as vibrational spectra can be studied using spectroscopic techniques. Khuu et al. (2020) focused on the vibrational spectra of 4-Aminobenzoic acid in its O- and N-protomers, using isotopic labeling and IR-IR photofragmentation spectroscopy to analyze the structures (Khuu et al., 2020).

Chemical Properties Analysis

Chemical properties are often inferred from reactions and molecular interactions. For instance, Varughese and Pedireddi (2006) conducted a molecular recognition study of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds, revealing interactions through hydrogen bonds and the formation of supramolecular architectures (Varughese & Pedireddi, 2006).

Applications De Recherche Scientifique

Synthèse organique

L'acide 4-amino-2-bromobenzoïque est utilisé comme matière première et intermédiaire importante dans la synthèse organique . Il peut être utilisé pour synthétiser une variété de composés organiques complexes.

Produits pharmaceutiques

Dans l'industrie pharmaceutique, l'this compound peut être utilisé pour synthétiser de nouveaux médicaments . Sa structure unique en fait un composant précieux dans le développement de nouveaux produits pharmaceutiques.

Produits agrochimiques

L'this compound peut également être utilisé dans la synthèse de produits agrochimiques . Ces produits chimiques comprennent les pesticides, les herbicides et les engrais qui aident à la protection et à l'amélioration des cultures.

Fabrication de colorants

Le composé est utilisé dans la fabrication de colorants . La présence du groupe amino (-NH2) et du groupe acide carboxylique (-COOH) dans sa structure lui permet de se lier à différents colorants et pigments.

Recherche biochimique

L'this compound est un réactif biochimique qui peut être utilisé comme matériau biologique ou composé organique pour la recherche liée aux sciences de la vie .

Études métaboliques

L'this compound peut être utilisé pour étudier le devenir métabolique des acides bromobenzoïques dans les hépatocytes de rat . Il peut être utilisé dans la détection spécifique au brome des métabolites de l'acide bromobenzoïque dans l'urine et la bile de rats par spectrométrie de masse à plasma à couplage inductif .

Safety and Hazards

4-Amino-2-bromobenzoic acid is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product . In case of ingestion, it is advised to call a POISON CENTER or doctor/physician if you feel unwell and rinse mouth .

Mécanisme D'action

Target of Action

It’s worth noting that bromobenzoic acids are often used as building blocks in the synthesis of various nitrogen heterocycles .

Mode of Action

Bromobenzoic acids are known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromine atom in 4-Amino-2-bromobenzoic acid could potentially be replaced by an organoboron group in such reactions .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .

Result of Action

As a building block in organic synthesis, its primary role may be in the formation of more complex molecules .

Action Environment

The action of 4-Amino-2-bromobenzoic acid, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .

It is primarily used as a building block in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions

Propriétés

IUPAC Name |

4-amino-2-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBXIOGPHBWBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20315300 | |

| Record name | 4-Amino-2-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20315300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2486-52-4 | |

| Record name | 2486-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20315300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-Bromobenzenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

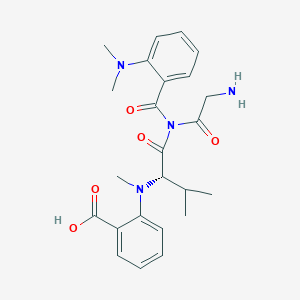

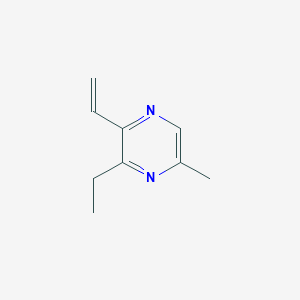

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)

![(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B18913.png)

![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)